Bienvenue dans la boutique en ligne BenchChem!

GS-389

vascular pharmacology vasorelaxation calcium antagonism

Procure GS-389 for its unique pharmacological profile: endothelium-independent vasorelaxation with negative chronotropy but no contractility change, ideal for comparative SAR studies against higenamine and papaverine. Validated for cGMP pathway activation and IP₃-mediated Ca²⁺ release research.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 41498-37-7
Cat. No. B1672154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-389
CAS41498-37-7
Synonyms1-(4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
GS 389
GS-389
GS389
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC
InChIInChI=1S/C19H23NO3/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17/h4-7,11-12,17,20H,8-10H2,1-3H3
InChIKeyGXTUEUWFEKEQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS-389 (CAS 41498-37-7) Procurement Guide: Tetrahydroisoquinoline cGMP-PDE Inhibitor for Vascular Pharmacology


GS-389 (CAS 41498-37-7; (±)-O,O-Dimethylcoclaurine; 1-(4′-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a tetrahydroisoquinoline alkaloid analog structurally related to higenamine [1]. It functions as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs) and exhibits endothelium-independent vasorelaxant activity in isolated vascular tissue preparations [2]. The compound acts through a dual mechanism involving inhibition of cGMP-specific PDE from rabbit brain and attenuation of phenylephrine-induced intracellular calcium mobilization [3].

GS-389 Differentiation: Why Structurally Similar Tetrahydroisoquinolines Cannot Be Functionally Interchanged


Benzylisoquinoline alkaloids sharing the tetrahydroisoquinoline core (e.g., papaverine, higenamine, GS-389) exhibit divergent pharmacological signatures despite their structural homology [1]. Direct comparative studies in isolated rat aorta and atrial preparations demonstrate that these analogs differ markedly in their rank-order potency for relaxing high K⁺-induced contraction (papaverine > GS-389 > higenamine), their effects on heart rate (GS-389 decreases chronotropy whereas higenamine increases it), and their influence on cardiac contractility (papaverine exerts negative inotropy; GS-389 leaves contractility unchanged) [2]. Substitution of one analog for another without accounting for these functional differences yields non-equivalent experimental outcomes.

GS-389 Quantitative Differentiation Evidence: Head-to-Head Comparative Pharmacology Data


GS-389 Exhibits Intermediate Vasorelaxant Potency with Chronotropic Selectivity Versus Papaverine and Higenamine

In a direct head-to-head comparison of three structurally similar benzylisoquinoline analogs, the rank order of potency for relaxing high K⁺ (60 mM)-induced contraction in isolated rat aortic rings was papaverine > GS-389 > higenamine [1]. Critically, the compounds diverged in their cardiac effects: GS-389 decreased heart rate without affecting contractility, whereas higenamine increased heart rate and papaverine decreased contractility (negative inotropy) [1]. This functional selectivity profile distinguishes GS-389 from both comparators.

vascular pharmacology vasorelaxation calcium antagonism comparative pharmacology

GS-389 Produces Noncompetitive α₁-Adrenergic Antagonism Differentiating from Competitive Antagonists

GS-389 inhibited the contractile response to phenylephrine (PE) in rat aortic rings in a noncompetitive manner, evidenced by a reduction in maximal response without a parallel rightward shift of the concentration-response curve [1]. This contrasts with classical competitive α₁-adrenoceptor antagonists such as prazosin, which produce parallel rightward shifts. Additionally, GS-389 attenuated the initial phasic contraction to PE elicited in Ca²⁺-free media [2].

α1-adrenoceptor noncompetitive antagonism receptor pharmacology phenylephrine

GS-389 Inhibits cGMP-PDE and Elevates cGMP in Intact Tissue: Mechanistic Differentiation from cAMP-Preferring PDE Inhibitors

GS-389 significantly inhibited cGMP phosphodiesterase activity from rabbit brain and increased cGMP levels in rat aortic tissue [1]. This cGMP-elevating activity functionally distinguishes GS-389 from cAMP-preferring PDE inhibitors. The vasorelaxant effect of GS-389 was inhibited by methylene blue (a guanylyl cyclase inhibitor), further confirming cGMP pathway involvement [2].

cGMP phosphodiesterase inhibition cyclic nucleotides signal transduction

GS-389 Optimal Research Applications Based on Quantitative Differentiation Evidence


Investigating cGMP-Mediated Vascular Smooth Muscle Relaxation Independent of Endothelium

GS-389 is optimally employed in studies of endothelium-independent vasorelaxation where cGMP pathway activation is the primary mechanistic endpoint. Its ability to increase cGMP levels in rat aorta and potentiate sodium nitroprusside-mediated relaxation [1] supports its use as a pharmacological tool in nitric oxide-cGMP signaling research. Methylene blue inhibition of GS-389-induced relaxation [2] provides a built-in experimental control for confirming cGMP pathway involvement.

Comparative Pharmacology Studies Requiring Functional Selectivity Among Tetrahydroisoquinoline Alkaloids

GS-389 is specifically indicated for comparative studies where the divergent cardiac effects of benzylisoquinoline analogs are of interest. Its unique profile—vasorelaxation with negative chronotropy but no effect on contractility—contrasts sharply with higenamine (positive chronotropy) and papaverine (negative inotropy) [3]. This makes GS-389 an essential comparator for structure-activity relationship (SAR) studies of tetrahydroisoquinoline cardiovascular pharmacology.

Calcium Handling Studies: Dissecting Intracellular Ca²⁺ Release and Store-Operated Mechanisms

GS-389 is suited for studies of intracellular calcium mobilization in vascular smooth muscle, based on its demonstrated attenuation of phenylephrine-induced phasic contraction in Ca²⁺-free media [4]. This property indicates interference with IP₃-mediated Ca²⁺ release from sarcoplasmic reticulum stores, positioning GS-389 as a probe for distinguishing between extracellular Ca²⁺ influx and intracellular Ca²⁺ release components of agonist-induced contraction.

Noncompetitive α₁-Adrenoceptor Antagonism Models for Receptor Reserve Analysis

GS-389 serves as a noncompetitive α₁-adrenergic antagonist for experimental protocols requiring reduction of maximal agonist response without altering agonist potency (EC₅₀) [5]. This profile is valuable in receptor reserve studies and in models where irreversible or insurmountable antagonism is the desired experimental condition, in contrast to surmountable competitive antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.